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molecular formula C8H5FINO B8662481 3-Fluoro-4-iodo-2-methoxybenzonitrile

3-Fluoro-4-iodo-2-methoxybenzonitrile

Cat. No. B8662481
M. Wt: 277.03 g/mol
InChI Key: VZLFTRAURJRXQF-UHFFFAOYSA-N
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Patent
US07498468B2

Procedure details

Sodium hydride (60 mg, 2.5 mmol) was slurried in DMF (15 mL) and treated with dry methanol (120 μl, 96 mg, 3.0 mmol). After stirring for 10 minutes at 25° C., the solution was cooled to −25° C. and treated with 2,3-difluoro-4-iodobenzonitrile (500 mg, 1.9 mmol). After 25 minutes, the mixture was quenched by addition of 10% citric acid solution (5 mL) and warmed to 25° C. The mixture was extracted with ethyl ether (2×15 mL), the combined ether phases washed with water (5 mL), brine, dried (sodium sulfate) and evaporated to give 3-fluoro-4-iodo-2-methoxybenzonitrile (500 mg, 1.8 mmol): LC/MS (m/z=277).
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
120 μL
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][OH:4].F[C:6]1[C:13]([F:14])=[C:12]([I:15])[CH:11]=[CH:10][C:7]=1[C:8]#[N:9]>CN(C=O)C>[F:14][C:13]1[C:6]([O:4][CH3:3])=[C:7]([CH:10]=[CH:11][C:12]=1[I:15])[C:8]#[N:9] |f:0.1|

Inputs

Step One
Name
Quantity
60 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
120 μL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
500 mg
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1F)I
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After stirring for 10 minutes at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to −25° C.
WAIT
Type
WAIT
Details
After 25 minutes
Duration
25 min
CUSTOM
Type
CUSTOM
Details
the mixture was quenched by addition of 10% citric acid solution (5 mL)
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 25° C
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl ether (2×15 mL)
WASH
Type
WASH
Details
the combined ether phases washed with water (5 mL), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC=1C(=C(C#N)C=CC1I)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.8 mmol
AMOUNT: MASS 500 mg
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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